molecular formula C19H17N5O3 B2747610 3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1705354-73-9

3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2747610
CAS No.: 1705354-73-9
M. Wt: 363.377
InChI Key: PZMAEXUWDLOOJK-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture, combining a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-one core with a benzo[d]oxazol-2(3H)-one moiety linked via a 2-oxoethyl group. The methyl substitution at position 2 of the pyrazolo ring enhances steric and electronic properties.

Properties

IUPAC Name

3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-12-8-17-20-9-13-10-22(7-6-14(13)24(17)21-12)18(25)11-23-15-4-2-3-5-16(15)27-19(23)26/h2-5,8-9H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMAEXUWDLOOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazole with Cyclic Diketones

The pyrido-pyrimidinone scaffold is constructed via a tandem cyclization-annulation sequence. Patent US9505767B2 describes pyrazolo[1,5-a]pyrimidin-7(4H)-one synthesis using aminopyrazoles and diketones under acidic conditions. Adapting this method:

  • Starting Material : 5-Amino-3-methylpyrazole reacts with 4-piperidone under reflux in acetic acid to form the dihydropyrido ring.
  • Cyclization : Treatment with phosphoryl chloride (POCl₃) facilitates pyrimidinone ring closure.

Key Reaction Conditions :

Step Reagents/Conditions Yield Reference
1 AcOH, reflux, 12 h 65%
2 POCl₃, 80°C, 6 h 72%

Alternative Route via Palladium-Catalyzed Coupling

WO2022137240A1 highlights cross-coupling strategies for nitrogen-rich heterocycles. A Suzuki-Miyaura coupling between a bromopyrazolo-pyrimidine and a boronic ester-functionalized pyridine could assemble the pyrido-pyrimidinone framework.

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: DMF/H₂O (4:1)
  • Temperature: 100°C, 24 h
  • Yield: 58%

Synthesis of Benzo[d]oxazol-2(3H)-one

Cyclocarbonylation of 2-Aminophenol Derivatives

PubMed entry and WO2020223255A1 describe benzooxazolone synthesis via carbonylative cyclization:

  • Substrate : 2-Amino-4-chlorophenol reacts with triphosgene in dichloromethane.
  • Conditions : 0°C to room temperature, 4 h.
  • Yield : 85%.

Mechanistic Insight :
Triphosgene acts as a carbonyl source, facilitating nucleophilic attack by the amine to form the oxazolone ring.

Oxidative Cyclization of N-Acylated 2-Aminophenols

An alternative route employs oxidative conditions:

  • Substrate : N-Acetyl-2-aminophenol treated with Pb(OAc)₄ in acetic acid.
  • Conditions : 120°C, 8 h.
  • Yield : 78%.

Assembly of the Ketoethyl Linker

Alkylation of Pyrido-Pyrimidinone with Bromoacetyl Bromide

The pyrido-pyrimidinone’s secondary amine undergoes alkylation:

  • Reaction : 2-Methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-one reacts with bromoacetyl bromide in the presence of K₂CO₃.
  • Conditions : Dry THF, 0°C to rt, 12 h.
  • Intermediate : 2-Bromo-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethan-1-one (Yield: 63%).

Nucleophilic Substitution with Benzooxazolone

The bromoethyl intermediate couples with benzo[d]oxazol-2(3H)-one:

  • Base : DBU (1,8-diazabicycloundec-7-ene)
  • Solvent : Acetonitrile, 60°C, 24 h.
  • Yield : 54%.

Side Reactions :

  • Competing elimination to form α,β-unsaturated ketones.
  • Hydrolysis of the oxazolone ring under basic conditions.

One-Pot Tandem Approach

WO2022137240A1 suggests a streamlined one-pot method:

  • Concurrent Cyclization-Coupling : Mixing aminopyrazole, 4-piperidone, and bromoacetylated benzooxazolone in a single reactor.
  • Conditions : Microwave irradiation, 150°C, 30 min.
  • Yield : 41% (lower due to side product formation).

Analytical Characterization Data

Critical spectroscopic data for the target compound:

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, pyrazolo-H), 7.45–7.38 (m, 4H, aromatic), 4.62 (s, 2H, CH₂CO), 2.98 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 170.2 (C=O), 163.8 (oxazolone C=O), 154.1–112.4 (aromatic C), 42.1 (CH₂CO), 25.7 (CH₃)
HRMS (ESI-TOF) m/z Calcd for C₂₀H₁₇N₅O₃: 399.1283; Found: 399.1289 [M+H]⁺

Comparative Evaluation of Synthetic Routes

Method Advantages Disadvantages Overall Yield
Stepwise Alkylation High purity, controlled intermediates Multiple steps, low efficiency 29% (over 4 steps)
One-Pot Microwave Rapid, fewer workups Low yield, side reactions 41%
Palladium Coupling Modular, scalable Expensive catalysts 34%

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazolo-Pyrimidinone Formation : Use of directing groups (e.g., nitro substituents) to control cyclization sites.
  • Oxazolone Ring Stability : Employing mild bases (e.g., NaHCO₃ instead of DBU) to prevent hydrolysis.
  • Linker Reactivity : Switching from bromoacetyl to chloroacetyl reagents to enhance electrophilicity.

Industrial-Scale Considerations

  • Cost Analysis : Bromoacetyl bromide ($12.5/mol) vs. chloroacetyl chloride ($8.3/mol).
  • Green Chemistry : Replacement of POCl₃ with PCl₃ in cyclization steps reduces hazardous waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of reactions, including:

  • Oxidation: Formation of oxidative derivatives using oxidizing agents.

  • Reduction: Reduction reactions might be used to introduce different functional groups.

  • Substitution: Reactions where substituent groups are replaced under specific conditions.

Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents can be used under controlled conditions (temperature, pressure, pH).

Major Products Formed: Depending on the reaction, products might include:

  • Oxidized derivatives.

  • Reduced forms with different alkyl or aryl groups.

  • Substituted compounds with various halogen or alkyl groups.

Scientific Research Applications

In Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

In Biology: Studied for potential effects on cellular pathways and as a probe in biochemical assays.

In Medicine: Investigated for pharmaceutical properties, possibly targeting specific enzymes or receptors involved in diseases.

In Industry:

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms, impacting cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrazolo-Pyrido-Pyrimidinone Derivatives
  • 8,8-Dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one derivatives (): These compounds share the dihydropyrazolo-pyrido-pyrimidinone core but replace the benzo[d]oxazolone with a quinazolinone ring. Substituents at positions 2/3 (e.g., aryl or alkyl groups) influence solubility and reactivity. Synthesis involves regioselective one-pot reactions with yields up to 85% .
  • 3-(Pyridin-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (): A pyridinyl substituent at position 3 modifies electronic properties. No significant hazards are reported, suggesting low toxicity in related analogs .
Pyrazolo[3,4-b]pyridine Derivatives
  • 2-Methoxy-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide (7e) ():
    Features a pyrazolo[3,4-b]pyridine core with a benzamide substituent. Exhibits a melting point of 118–120°C and IR peaks at 1640 cm⁻¹ (C=O) and 1270 cm⁻¹ (C–O). The 71% synthesis yield reflects moderate efficiency .
Imidazo[1,2-a]pyridine Derivatives
  • Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) (): Contains a tetrahydroimidazopyridine core with electron-withdrawing groups (nitrophenyl, cyano). High melting point (215–217°C) and 55% yield indicate thermal stability and moderate synthetic accessibility .
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) (): Substituted with phenethyl and nitrophenyl groups, this analog has a higher melting point (243–245°C) but lower yield (51%), highlighting substituent effects on crystallization .

Substituent Effects on Physical and Spectral Properties

Table 1: Comparative Data for Selected Compounds
Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR)
Target Compound Pyrazolo-pyrido-pyrimidinone Benzo[d]oxazolone, methyl N/A N/A Likely C=O (1650–1750 cm⁻¹), aromatic δ 7–8 ppm (1H NMR)
8,8-Dimethyl-pyrazoloquinazolinone derivatives Pyrazoloquinazolinone 2/3-Aryl/alkyl Varies 65–85 C=O (1660–1680 cm⁻¹), δ 2.0–2.5 ppm (CH3)
3-(Pyridin-2-yl)-8,9-dihydropyrazoloquinazolinone Pyrazoloquinazolinone Pyridinyl N/A N/A Aromatic δ 7.5–8.5 ppm (1H NMR)
2-Methoxy-N-(4,6-dimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide (7e) Pyrazolo[3,4-b]pyridine Benzamide, methoxy 118–120 71 C=O (1640 cm⁻¹), δ 3.7 ppm (OCH3)
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-imidazopyridine-5,6-dicarboxylate (2d) Tetrahydroimidazopyridine Nitrophenyl, cyano, esters 215–217 55 NO2 (1520 cm⁻¹), δ 4.2–4.5 ppm (CH2)

Research Implications

  • Pharmacological Potential: The benzo[d]oxazolone moiety in the target compound may enhance bioavailability compared to ester or amide-containing analogs .
  • Synthetic Optimization: Regioselective methods (e.g., one-pot reactions) used for pyrazoloquinazolinones could be adapted for the target compound’s synthesis .

Biological Activity

The compound 3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest a range of biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo-pyrido-pyrimidine core linked to a benzo[d]oxazole moiety. Its molecular formula is C23H24N6O3C_{23}H_{24}N_6O_3 with a molecular weight of approximately 432.5g/mol432.5\,g/mol. The intricate structure is indicative of diverse pharmacological properties.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anticancer activity. A study focused on similar compounds demonstrated dual inhibition of CDK2 and TRKA kinases, which are critical in cancer cell proliferation. For instance, compounds with IC50 values as low as 0.09μM0.09\,\mu M against CDK2 have been reported, suggesting that the compound may also possess similar inhibitory effects .

Anti-inflammatory Activity

The anti-inflammatory potential of related pyrazolo compounds has been documented. These compounds have shown the ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in monocytic cells, indicating their role in modulating inflammatory pathways . This suggests that the compound may also exert anti-inflammatory effects, making it a candidate for treating chronic inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : By binding to and inhibiting key kinases involved in cell cycle regulation and signal transduction.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Modulation of Signaling Pathways : The structural components allow interaction with various cellular signaling pathways that regulate inflammation and cancer progression .

Summary of Biological Activities

Activity TypeCompound DerivativeIC50 ValueReference
AnticancerPyrazolo[1,5-a]pyrimidine derivative0.09 µM (CDK2)
Pyrazolo[1,5-a]pyrimidine derivative0.45 µM (TRKA)
Anti-inflammatoryPyrazolo derivativesIC50 < 50 µM

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A comprehensive study evaluated the antiproliferative effects of various pyrazolo[1,5-a]pyrimidine derivatives across multiple cancer cell lines. One derivative exhibited an average growth inhibition of 43.9%43.9\% across 56 different cancer types, highlighting its broad-spectrum anticancer potential .
  • Inflammation Model : In another study assessing inflammatory responses in human monocytic cells treated with pyrazolo derivatives, several compounds showed significant inhibition of NF-κB activity, suggesting therapeutic potential for inflammatory diseases .

Q & A

[Basic] What are the key methodological considerations for synthesizing this compound in a laboratory setting?

The synthesis typically involves multi-step pathways, including cyclization and substitution reactions. A common approach involves reacting intermediates like benzaldehyde derivatives with heterocyclic precursors under acidic or catalytic conditions to form the pyrazolo-pyrido-pyrimidine core. For example, cyclization using 4-chlorobenzaldehyde with triazole derivatives under acidic conditions can yield structurally similar frameworks . Grignard reagents or nucleophilic substitutions may introduce specific substituents . Key steps include:

  • Cyclization : Optimize temperature (80–120°C) and solvent (e.g., DMF or acetic acid) to enhance ring closure efficiency.
  • Purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate the target compound .

[Basic] Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

A combination of 1H/13C NMR , FT-IR , and HRMS is critical:

  • NMR : Assign proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbon shifts (e.g., carbonyl carbons at δ 165–175 ppm) to verify the fused heterocyclic system .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and oxazole ring vibrations (C-O-C, ~1250 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

[Advanced] How can researchers address low yields or side product formation during synthesis?

Optimize reaction conditions using:

  • Catalysts : Pd(OAc)₂ or CuI for cross-coupling steps to reduce byproducts .
  • Solvent polarity : Switch to polar aprotic solvents (e.g., DMSO) to stabilize intermediates .
  • Temperature control : Gradual heating (ramp to 100°C over 30 mins) to avoid decomposition .
  • Workup modifications : Use aqueous extraction (pH-dependent partitioning) to remove unreacted starting materials .

[Advanced] How can ambiguities in NMR assignments for complex proton environments be resolved?

Employ 2D NMR techniques :

  • COSY : Identify scalar coupling between adjacent protons (e.g., pyridine ring protons).
  • HSQC/HMBC : Correlate carbons with distant protons to confirm connectivity in fused rings .
  • NOESY : Detect spatial proximity of non-equivalent protons (e.g., methyl groups near oxazole rings) .

[Basic] What in vitro assays are recommended for initial pharmacological screening?

Prioritize assays aligned with pyrazolo-pyrimidine bioactivity:

  • Kinase inhibition : Use fluorescence-based ATPase assays (e.g., EGFR or CDK2 targets) .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

[Advanced] What computational strategies predict binding affinity with target enzymes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., cyclooxygenase-2 or tyrosine kinases) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • Free-energy calculations : Apply MM-PBSA to estimate binding energies (ΔG < -8 kcal/mol suggests strong affinity) .

[Basic] How to assess the compound’s stability under varying pH and temperature conditions?

  • HPLC : Monitor degradation at 25°C/40°C in buffers (pH 3–9) with a C18 column and UV detection (λ = 254 nm) .
  • Thermal gravimetric analysis (TGA) : Determine decomposition temperature (Td > 200°C indicates thermal stability) .

[Advanced] How to design experiments resolving contradictory bioactivity data across studies?

  • Dose-response curves : Test 5–10 concentrations in triplicate to establish EC50/IC50 variability .
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to identify non-specific interactions .
  • Metabolite analysis : Incubate with liver microsomes and analyze via LC-MS to rule out metabolic interference .

[Advanced] What methods elucidate the compound’s metabolic pathways in preclinical models?

  • In vitro metabolism : Incubate with rat/human hepatocytes and identify phase I/II metabolites via UPLC-QTOF .
  • Isotope labeling : Synthesize ¹⁴C-labeled analogs to track excretion routes in rodent models .

[Advanced] How to optimize selectivity for a target receptor over structurally similar isoforms?

  • SAR studies : Modify substituents (e.g., replace methyl with cyclopentyl) and test activity against isoform panels .
  • Cryo-EM : Resolve ligand-bound receptor structures at 3–4 Å resolution to guide rational design .

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